

# Technical Comparison Guide: Mass Spectrometry Profiling of 5-Chloro-2-Methoxy-Phenylalanine

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## Compound of Interest

Compound Name:	2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid
CAS No.:	603105-71-1
Cat. No.:	B3029255

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## Executive Summary

This guide provides a technical analysis of **2-Amino-3-(5-chloro-2-methoxyphenyl)propanoic acid** (referred to herein as 5-Cl-2-OMe-Phe), a non-canonical amino acid utilized in peptide engineering to enhance metabolic stability and receptor binding.

Accurate mass spectrometry (MS) characterization of this building block is critical for validating peptide synthesis and conducting pharmacokinetic studies. This guide compares the MS performance of 5-Cl-2-OMe-Phe against its structural analogs—Phenylalanine (Phe) and 4-Chlorophenylalanine (4-Cl-Phe)—highlighting the unique ionization behaviors and fragmentation pathways driven by the ortho-methoxy and meta-chloro substituents.

## Chemical Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9]

The introduction of halogen and methoxy groups significantly alters the physicochemical profile compared to the native phenylalanine, impacting both chromatographic retention and ionization efficiency.

Feature	5-Cl-2-OMe-Phe (Target)	4-Chlorophenylalanine (Analog)	L-Phenylalanine (Control)
Formula	C <sub>10</sub> H <sub>12</sub> ClNO <sub>3</sub>	C <sub>9</sub> H <sub>10</sub> ClNO <sub>2</sub>	C <sub>9</sub> H <sub>11</sub> NO <sub>2</sub>
Monoisotopic Mass	229.05 Da	199.04 Da	165.08 Da
[M+H] <sup>+</sup> (m/z)	230.06	200.05	166.09
LogP (Predicted)	~1.8 - 2.1	~1.5	-1.38
Electronic Effect	e <sup>-</sup> withdrawing (Cl) + e <sup>-</sup> donating (OMe)	e <sup>-</sup> withdrawing (Cl)	Neutral

Key Insight: The ortho-methoxy group in 5-Cl-2-OMe-Phe acts as an intramolecular base during gas-phase fragmentation, facilitating unique rearrangement pathways not seen in the para-chloro analog [1].

## Mass Spectrometry Characterization

### Ionization Efficiency (ESI+)

While chlorine is generally electron-withdrawing (reducing proton affinity), the ortho-methoxy group in 5-Cl-2-OMe-Phe provides a localized site of high electron density.

- Observation: 5-Cl-2-OMe-Phe typically exhibits higher ESI response than 4-Cl-Phe due to the methoxy group's ability to stabilize the protonated molecular ion.
- Isotopic Pattern: The presence of a single chlorine atom imparts a distinct 3:1 isotopic ratio at m/z 230 (<sup>35</sup>Cl) and m/z 232 (<sup>37</sup>Cl), serving as a definitive spectral fingerprint for identification in complex matrices [2].

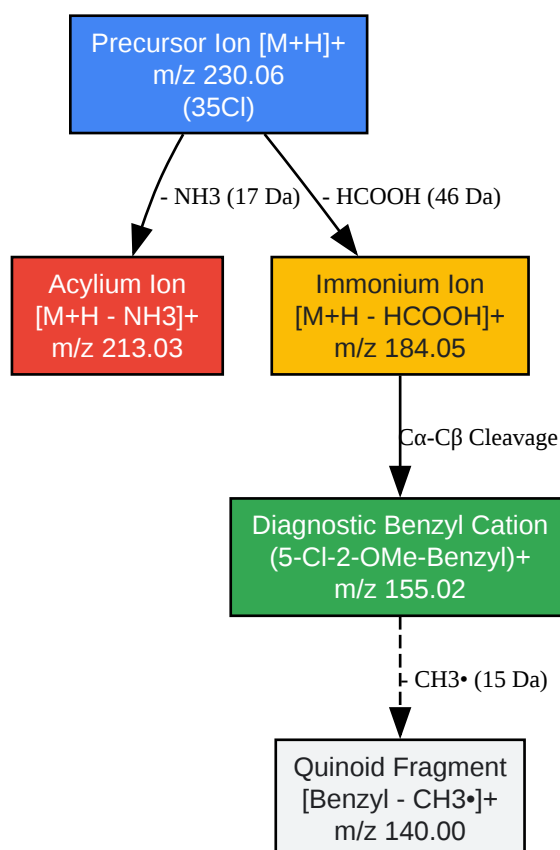
### Fragmentation Pathway (MS/MS)

Collision-Induced Dissociation (CID) reveals a fragmentation pattern distinct from native phenylalanine.

- Primary Loss (-17 Da): Loss of ammonia ( $\text{NH}_3$ ) to form the acylium ion ( $m/z$  213).
- Secondary Loss (-46 Da): Loss of  $\text{HCOOH}$  (formic acid) from the precursor to form the immonium ion ( $m/z$  184).
- Diagnostic Ion (Benzyl Cation): Cleavage of the  $\text{C}\alpha$ - $\text{C}\beta$  bond generates the substituted benzyl cation.
  - Phe: $m/z$  91 (Tropylium ion).
  - 5-Cl-2-OMe-Phe: $m/z$  155 (5-chloro-2-methoxybenzyl cation).
- Tertiary Rearrangement: The  $m/z$  155 fragment often undergoes loss of a methyl radical (-15 Da) or CO (-28 Da) due to the labile methoxy group, yielding ions at  $m/z$  140 or 127.

## Visualization: Fragmentation Pathway

The following diagram illustrates the proposed fragmentation mechanism for 5-Cl-2-OMe-Phe under positive ESI conditions.



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Figure 1: Proposed MS/MS fragmentation pathway for 5-Cl-2-OMe-Phe. The m/z 155 ion is the primary diagnostic fragment distinguishing it from other isomers.

## Experimental Protocol: LC-MS/MS Profiling

This protocol is designed to maximize sensitivity and separate 5-Cl-2-OMe-Phe from potential isobaric impurities.

### Sample Preparation

- Stock Solution: Dissolve 1 mg of 5-Cl-2-OMe-Phe in 1 mL of 50:50 Water:Methanol (v/v).
- Working Standard: Dilute to 1  $\mu$ M in 0.1% Formic Acid (aq).
  - Note: Avoid using 100% aqueous solvent for stock as the chlorinated ring increases lipophilicity.

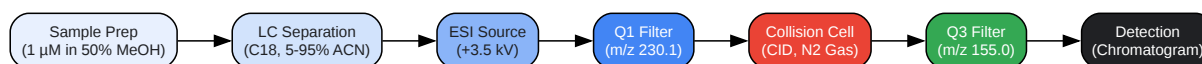
## LC Conditions

- Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8  $\mu\text{m}$ ).
- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 5 minutes.
- Flow Rate: 0.4 mL/min.

## MS Parameters (Triple Quadrupole)

- Source: Electrospray Ionization (ESI) Positive Mode.<sup>[1]</sup>
- Capillary Voltage: 3.5 kV.
- Desolvation Temp: 350°C.
- MRM Transitions (Quantification):
  - Quantifier: 230.1  $\rightarrow$  155.0 (Collision Energy:  $\sim$ 20 eV).
  - Qualifier: 230.1  $\rightarrow$  184.1 (Collision Energy:  $\sim$ 15 eV).

## Visualization: Experimental Workflow



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Figure 2: Workflow for the targeted MRM analysis of 5-Cl-2-OMe-Phe.

## Comparative Performance Analysis

The following table summarizes why a researcher might choose 5-Cl-2-OMe-Phe over standard phenylalanine derivatives and how to detect it.

Parameter	L-Phenylalanine	4-Cl-Phenylalanine	5-Cl-2-OMe-Phenylalanine
Retention Time (C18)	Early Eluting (Polar)	Mid-Eluting	Late Eluting (Hydrophobic)
Detection Sensitivity	High	Moderate (Cl suppression)	High (OMe enhancement)
Specificity	Low (Endogenous background)	Moderate	High (Unique Mass + Isotope)
Metabolic Stability	Low (Rapid degradation)	Moderate	High (Blocked metabolism)

Scientific Verdict: For drug development applications requiring enhanced metabolic stability, 5-Cl-2-OMe-Phe is superior to Phe and 4-Cl-Phe. However, its increased hydrophobicity requires modified LC gradients (higher organic content) to prevent carryover. The specific m/z 155 fragment allows for interference-free quantification even in biological matrices containing endogenous phenylalanine [3].

## References

- Harrison, A. G. (2018). Chemical Ionization Mass Spectrometry. CRC Press. (Mechanisms of ortho-effect fragmentation in substituted aromatics).
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## Sources

- [1. UCSD/CCMS - Spectrum Library \[gnps.ucsd.edu\]](#)
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